

# Application Note: Sulforhodamine B (SRB) Cytotoxicity Assay Protocol for Rutamarin

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## Compound of Interest

Compound Name: Rutamarin

Cat. No.: B1680287

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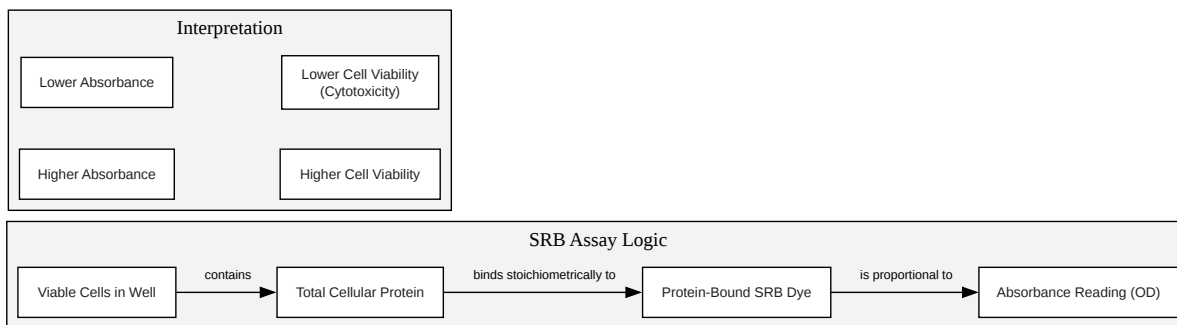
Audience: Researchers, scientists, and drug development professionals.

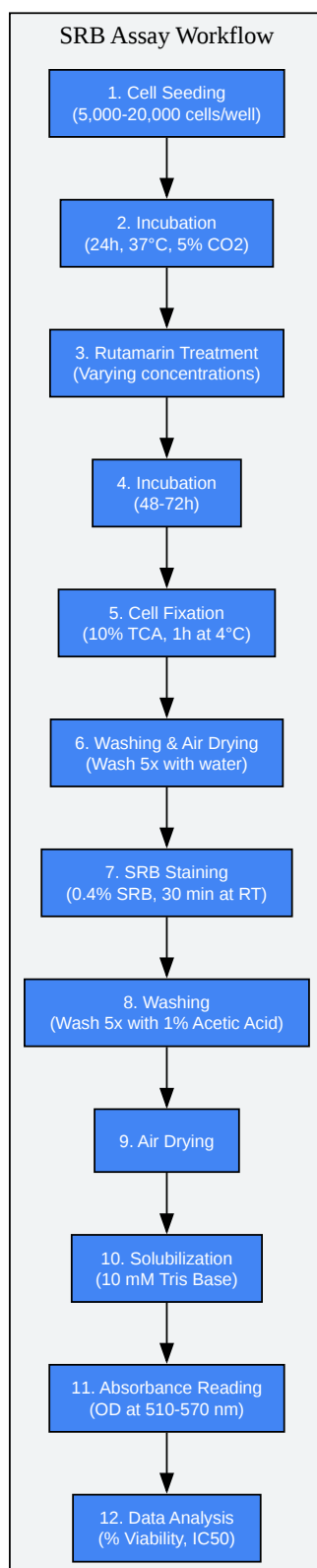
## Introduction

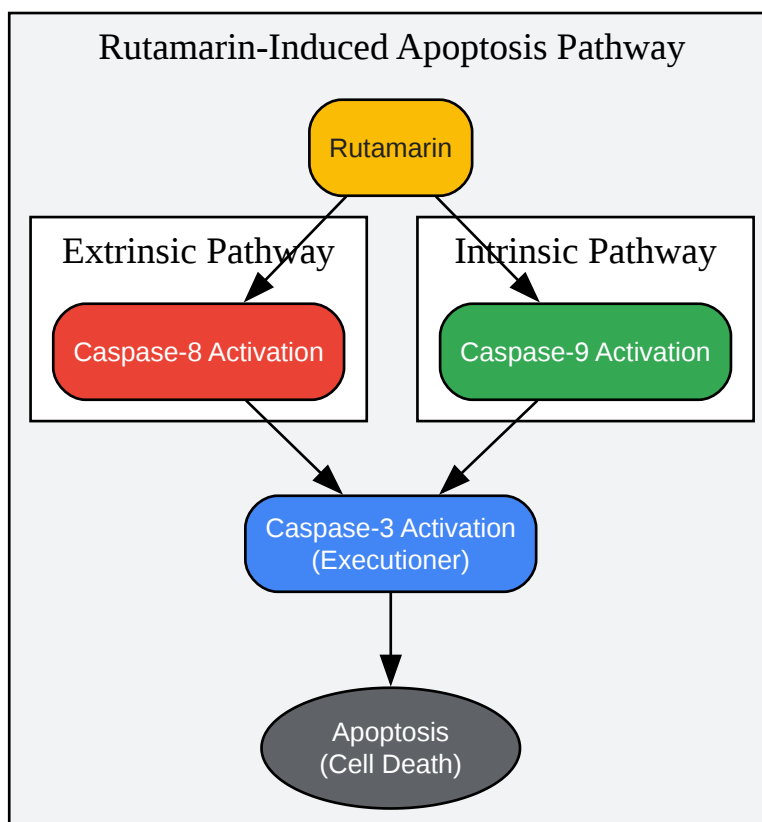
**Rutamarin**, a natural coumarin compound, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a promising candidate for anticancer drug development.[1][2] The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for in vitro cytotoxicity screening and cell density determination.[3][4][5] Its principle is based on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5][6] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of living cells.[6] This application note provides a detailed protocol for assessing the cytotoxicity of **Rutamarin** using the SRB assay.

## Principle of the SRB Assay

The SRB assay is a cell biomass-based method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to cellular proteins.[5][7] The workflow involves fixing the cells with trichloroacetic acid (TCA), which precipitates cellular macromolecules, including proteins. After fixation, the cells are stained with the SRB solution. Unbound dye is then washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).[8] The absorbance of the solubilized dye is measured spectrophotometrically, providing a sensitive and linear measure of cell number.[3][4]







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